molecular formula C9H20OSi B8627369 cis-4-(Trimethylsilyl)cyclohexanol

cis-4-(Trimethylsilyl)cyclohexanol

Cat. No.: B8627369
M. Wt: 172.34 g/mol
InChI Key: XWKIUBABXSPXHC-UHFFFAOYSA-N
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Description

cis-4-(Trimethylsilyl)cyclohexanol is a cyclohexanol derivative featuring a trimethylsilyl (-Si(CH₃)₃) group at the cis-4 position. The trimethylsilyl group is known to enhance hydrophobicity and steric bulk, influencing both physical properties and reactivity. Such derivatives are often utilized in organic synthesis, particularly in protecting group strategies or as intermediates for pharmaceuticals and liquid crystals .

Properties

IUPAC Name

4-trimethylsilylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-11(2,3)9-6-4-8(10)5-7-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKIUBABXSPXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Amino-Substituted Cyclohexanols
  • cis-4-Aminocyclohexanol: Identified as a metabolite of cyclohexylamine in rats, rabbits, and guinea pigs, with retention times (GC-MS) of 17–21 min (trimethylsilyl ether form). Its mass spectrum (m/z 73, 147, 204) aligns with hydroxyl and amino functional groups .
  • trans-4-(Aminomethyl)cyclohexanol: A positional isomer with an aminomethyl (-CH₂NH₂) group. Used in pharmacological studies, its hydrochloride salt (CAS 1021919-08-3) is commercially available .
Property cis-4-(Trimethylsilyl)cyclohexanol cis-4-Aminocyclohexanol trans-4-(Aminomethyl)cyclohexanol HCl
Molecular Weight ~186.3 (estimated) 129.18 181.69
Substituent -Si(CH₃)₃ -NH₂ -CH₂NH₂
Key Applications Synthetic intermediates Metabolite studies Pharmaceutical research
Analytical Challenges High hydrophobicity Similar MS to other isomers Distinguishable via HCl salt derivatives
Methyl-Substituted Cyclohexanols
  • cis-4-Methylcyclohexanol: A mixture of cis/trans isomers (CAS 589-91-3) with purity >98%. Boiling point ~164°C, density 0.914 g/mL, and solubility in ether/alcohol. Used in industrial solvents .
  • trans-4-(Trifluoromethyl)cyclohexanol: Features a -CF₃ group, enhancing electronegativity. Used in liquid crystal synthesis, with distinct IR and NMR profiles .
Property This compound cis-4-Methylcyclohexanol trans-4-(Trifluoromethyl)cyclohexanol
Boiling Point Not reported ~164°C ~220°C (estimated)
Density ~0.92 (estimated) 0.914 1.25–1.30
Key Functional Group -Si(CH₃)₃ -CH₃ -CF₃
Applications Specialty synthesis Solvents, industrial uses Liquid crystals, fluorinated materials

Stereochemical and Reactivity Comparisons

The stereoselectivity of cyclohexanol derivatives is highly substituent-dependent:

  • Bulky Substituents: The trimethylsilyl group in this compound likely induces significant steric hindrance, comparable to tert-butyl groups. For example, cis-4-(tert-Butyl)cyclohexanol (CAS 937-05-3) shows sealed storage requirements (2–8°C) due to sensitivity .
  • Reduction Reactions: Bulky boron and silicon hydrides exhibit stereoselectivity in cyclohexanol synthesis. For instance, (t-Bu)₂SiH₂ achieves 99% selectivity for cis-4 isomers in certain reductions, suggesting similar trends for trimethylsilyl analogs .

Analytical Challenges and Differentiation

Mass spectral analysis of cyclohexanol derivatives is complicated by structural similarities. For example, cyclohexanol and its isomers (e.g., cis-4-methyl vs. trans-4-trimethylsilyl) often share fragmentation patterns (m/z 73, 147), necessitating complementary techniques like NMR or GC retention time matching .

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